

A Technical Guide to the Structure Elucidation of Methyl 6-methoxybenzofuran-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-methoxybenzofuran-2-carboxylate

Cat. No.: B1598435

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Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and natural products.[1][2] Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, make them a focal point in medicinal chemistry and drug development.[1][2][3] Accurate and unambiguous structure elucidation is the cornerstone of synthesizing novel benzofuran-based therapeutic agents, ensuring both efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to determine and verify the structure of a key synthetic intermediate: **methyl 6-methoxybenzofuran-2-carboxylate**.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each experimental choice. By integrating data from multiple spectroscopic techniques, we will build a complete and validated structural picture of the target molecule.

Molecular Identity

- Compound Name: **Methyl 6-methoxybenzofuran-2-carboxylate**
- Molecular Formula: $C_{11}H_{10}O_4$ [4]
- Molecular Weight: 206.198 g/mol [4]

- CAS Number: 55364-67-5[4]

Experimental Design and Rationale

The structure elucidation of an organic molecule is a puzzle solved by assembling pieces of information from various analytical techniques. The choice of methods is dictated by the functional groups anticipated in the structure. For **methyl 6-methoxybenzofuran-2-carboxylate**, the name itself suggests the presence of a benzofuran core, a methoxy group, and a methyl ester. Our experimental strategy is therefore designed to confirm the presence and connectivity of these components.

Core Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC): NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation

For all solution-state NMR and MS analyses, the sample was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).[5] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.[5] For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate or as a dispersion in a potassium bromide (KBr) pellet.

Spectroscopic Data Interpretation and Structure Assembly

Mass Spectrometry (MS)

The initial step in the structure elucidation is to confirm the molecular weight of the compound.

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
- Rationale: ESI is a soft ionization technique that typically results in the observation of the molecular ion peak, minimizing fragmentation and providing a clear indication of the molecular weight.

Data Summary:

Ion	m/z (observed)	Interpretation
$[M+H]^+$	207.0652	Protonated molecule
$[M+Na]^+$	229.0471	Sodium adduct of the molecule
Calculated Exact Mass	206.0579	For $C_{11}H_{10}O_4$

The high-resolution mass spectrometry (HRMS) data provides an exact mass that corresponds to the molecular formula $C_{11}H_{10}O_4$, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.

- Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
- Rationale: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of key functional groups.

Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H stretch
~2850-2960	Medium	Aliphatic C-H stretch (from -OCH ₃ and -COOCH ₃)
~1725-1735	Strong	C=O stretch of the aromatic ester.[6][7] This is a key indicator of the carboxylate group.
~1600, ~1480	Medium	C=C stretching vibrations within the aromatic ring
~1250 and ~1040	Strong	Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).[8][9]
~1100-1300	Strong	C-O stretching of the ester group.[6]

The IR spectrum confirms the presence of an aromatic system, an ester functional group, and an ether linkage, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed connectivity of the atoms in the molecule.

¹H NMR Spectroscopy

- Rationale: ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary (in CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	d, $J \approx 8.5$ Hz	1H	H-4
~7.4	s	1H	H-3
~7.1	d, $J \approx 2.5$ Hz	1H	H-7
~6.9	dd, $J \approx 8.5, 2.5$ Hz	1H	H-5
3.92	s	3H	-COOCH ₃ (ester)
3.88	s	3H	Ar-OCH ₃ (methoxy)

The aromatic region shows signals for four protons on the benzene ring, and their splitting patterns are indicative of a 1,2,4-trisubstituted benzene ring. The singlets at 3.92 and 3.88 ppm correspond to the methyl protons of the ester and methoxy groups, respectively.

¹³C NMR Spectroscopy

- Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Data Summary (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~160	C=O (ester)
~158	C-6
~150	C-7a
~145	C-2
~125	C-4
~118	C-3a
~115	C-5
~112	C-3
~95	C-7
56.1	Ar-OCH ₃
52.3	-COOCH ₃

The ^{13}C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The downfield signal at ~160 ppm is characteristic of an ester carbonyl carbon. The signals at 56.1 and 52.3 ppm are assigned to the methoxy and ester methyl carbons, respectively.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

- Rationale: 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

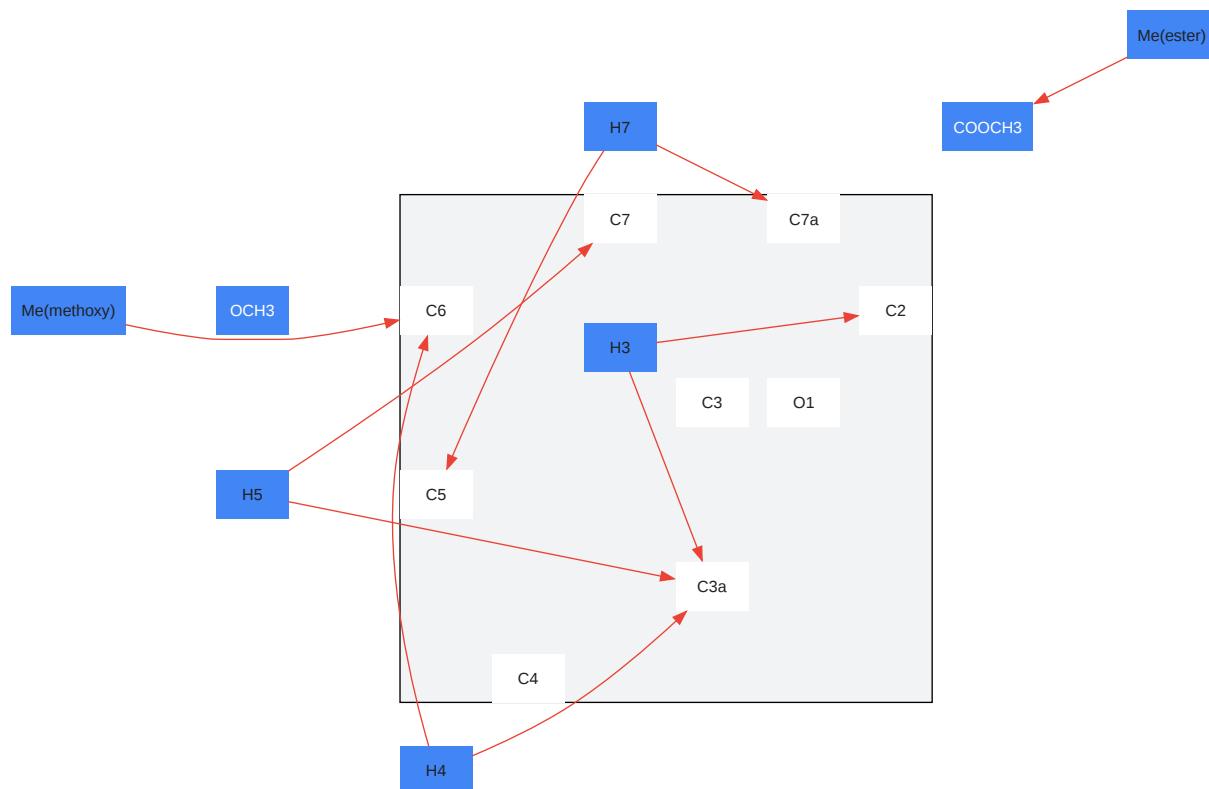
Key Correlations:

- COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the proton at H-4 (~7.5 ppm) and H-5 (~6.9 ppm), confirming their adjacent positions on the aromatic ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For example, it would link the proton signal at ~7.5 ppm to the

carbon signal at ~125 ppm (C-4).

- HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations and piecing together the molecular fragments.[10]

Visualizing HMBC Correlations:



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Caption: Key HMBC correlations for structure elucidation.

Interpretation of Key HMBC Correlations:

- The proton of the ester's methyl group (Me_ester) shows a correlation to the ester carbonyl carbon (COOCH₃), confirming the methyl ester functionality.
- The proton of the methoxy group (Me_methoxy) shows a correlation to C-6, definitively placing the methoxy group at this position.
- The furan proton H-3 shows correlations to C-2 and C-3a, establishing its position on the furan ring.
- The aromatic proton H-4 shows correlations to C-3a and C-6, while H-7 correlates to C-5 and C-7a. These correlations, along with the COSY data, lock in the substitution pattern on the benzene ring.

Final Structure Confirmation

By integrating the data from MS, IR, and a full suite of NMR experiments, the structure of **methyl 6-methoxybenzofuran-2-carboxylate** is unequivocally confirmed.

Caption: Final elucidated structure.

Conclusion

The structural elucidation of **methyl 6-methoxybenzofuran-2-carboxylate** serves as a prime example of a systematic, multi-technique approach in modern analytical chemistry. Each method provides a unique and complementary piece of the structural puzzle. The congruence of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments provides a self-validating system that confirms the proposed structure with a high degree of confidence. This rigorous characterization is an indispensable step in the synthesis and development of novel benzofuran-based compounds for scientific and pharmaceutical applications.

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